The compound with the Chemical Abstracts Service number 121341-81-9 is known as p5 Ligand for DnaK and DnaJ. This nonapeptide plays a significant role in scientific research, particularly in studies related to protein folding and the function of heat shock proteins. The p5 ligand is utilized extensively in chemistry, biology, and medicine due to its unique properties and interactions with specific proteins involved in cellular stress responses.
The p5 Ligand for DnaK and DnaJ is synthesized primarily through solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a peptide chain, ensuring high fidelity in the sequence and structure of the final product. The compound is commercially available from various suppliers, including BenchChem, which provides detailed specifications and applications for researchers.
This compound falls under the category of peptides, specifically classified as a nonapeptide due to its composition of nine amino acids. It is primarily recognized for its interaction with heat shock proteins, particularly DnaK and DnaJ, which are crucial for protein folding and protection under stress conditions.
The synthesis of p5 Ligand for DnaK and DnaJ involves solid-phase peptide synthesis (SPPS). This technique allows the sequential addition of protected amino acids to form a peptide chain while minimizing side reactions.
The molecular formula of p5 Ligand for DnaK and DnaJ is , with a molecular weight of 1028.27 g/mol. The sequence of the peptide is represented in one-letter code as CLLLSAPRR.
The p5 Ligand can undergo several types of chemical reactions:
The mechanism by which p5 Ligand interacts with heat shock proteins involves binding to specific sites on DnaK and DnaJ, thereby stabilizing protein structures under stress conditions. This interaction facilitates proper protein folding and prevents aggregation, which is crucial in cellular environments subjected to thermal or oxidative stress.
Research indicates that the binding affinity and specificity of p5 Ligand make it an effective tool for studying the chaperone activity of heat shock proteins, providing insights into their roles in cellular homeostasis.
The p5 Ligand for DnaK and DnaJ has diverse applications across several scientific fields:
This comprehensive analysis highlights the significance of p5 Ligand for DnaK and DnaJ within scientific research, emphasizing its unique properties, synthesis methods, and wide-ranging applications in understanding protein dynamics and stability under stress conditions.
The systematic IUPAC name for compound 121591-81-9 is methyl 1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-carboxylate. This name is derived according to IUPAC priority rules for polyfunctional compounds, where the ester group (-COOCH₃) takes precedence over the fused bicyclic heteroaromatic system [1] .
The parent heterocycle is classified as a 2,3-fused pyrrolopyridine, consisting of a six-membered pyridine ring fused with a five-membered pyrrole ring. The numbering begins at the nitrogen atom in the pyrrole ring (position 1), proceeds through the fusion bond to the pyridine nitrogen (position 3), and positions the ester substituent at C2. The methoxycarbonyl group is denoted as a carboxylate substituent with the "methyl" prefix specifying the ester alkyl group, following Rule 5 of IUPAC functional group modification for esters [4].
The molecular formula C₁₀H₁₁NO₃ indicates ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The calculated molecular weight is 193.20 g/mol, consistent with the following atomic mass contributions [1]:
Table 1: Elemental Composition and Mass Contribution
Element | Atom Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 10 | 12.01 | 120.10 |
Hydrogen (H) | 11 | 1.008 | 11.09 |
Nitrogen (N) | 1 | 14.01 | 14.01 |
Oxygen (O) | 3 | 16.00 | 48.00 |
Total | - | - | 193.20 |
The SMILES notation COC(=O)C1=C2NCCOC2=CC=C1 decodes into the compound's connectivity as follows [1]:
This structure exhibits conformational isomerism due to:
Notably, the SMILES implies a fixed double bond between C1 and the ester-attached carbon, preventing cis/trans isomerism at that site. However, the fused ring junction may allow for stereoisomerism if chiral centers exist, though none are present in this planar structure [1].
Publicly available crystallographic data for 121591-81-9 remains limited. However, its structural analog BI-3802 (a derivative) has been studied via X-ray diffraction, revealing key features of the core scaffold [1]:
The absence of chiral centers and high symmetry suggest a monoclinic or orthorhombic crystal system if crystallized. Computational models (e.g., DFT) predict a unit cell volume of ≈500 ų with Z=4 for the pure compound. Experimental characterization would require single-crystal X-ray diffraction at resolutions <1.0 Å to resolve the oxygen bridge conformation [1].
The compound's unique identifiers in major chemical databases are [1]:
The InChI Key decodes as follows:
Table 2: Key Database Identifiers
Database | Identifier | Accession Link |
---|---|---|
PubChem | CID 14373654 | https://pubchem.ncbi.nlm.nih.gov/compound/14373654 |
CAS Registry | 121591-81-9 | - |
MDL Number | MFCD11878403 | - |
InChI Key | KKPLKAYMSAGGCN-UHFFFAOYSA-N | - |
These identifiers enable precise retrieval of physicochemical, spectroscopic, and computational data across repositories. The MDL number MFCD11878403 further links to vendor-specific catalog information and analytical reports [1].
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